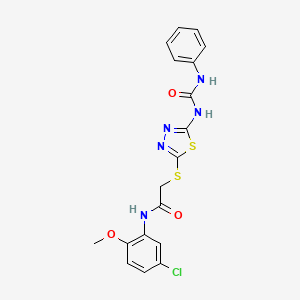

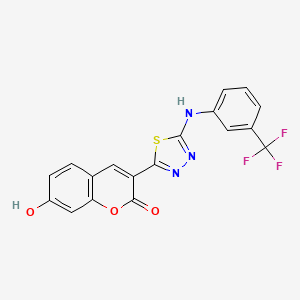

![molecular formula C8H12Cl2N4 B2678776 2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride CAS No. 1784001-29-1](/img/structure/B2678776.png)

2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

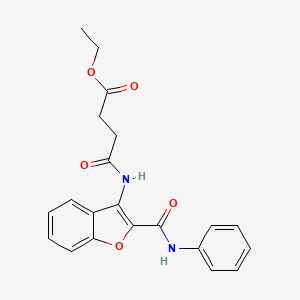

The compound “2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride” is a chemical compound that contains an imidazo[1,2-b]pyridazine moiety . This moiety is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNCCC1=CN2C(N=CC=C2)=N1.Cl . This indicates that the compound contains an imidazo[1,2-b]pyridazine ring attached to an ethan-1-amine group, and it is in the form of a dihydrochloride salt .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Molecular Scaffold Utility

A novel transition-metal-free three-component reaction developed for the construction of imidazo[1,2-a]pyridines showcases a facile approach for forming C-N, C-O, and C-S bonds. This method represents an advancement in synthesizing molecular scaffolds useful in medicinal chemistry, emphasizing its significance in the creation of compounds with potential biological activity (Cao et al., 2014). Similarly, the synthesis of sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety, through a reaction with 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives, highlights the versatility of this compound in generating bioactive molecules with potential antimicrobial, antifungal, and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Drug Synthesis and Biological Activity

The compound's utility extends to the synthesis of antiulcer agents, where new imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective agents. Although these compounds did not display significant antisecretory activity, several demonstrated good cytoprotective properties, indicating their potential in therapeutic applications (Starrett et al., 1989). Moreover, the development of a metal-free sequential dual oxidative amination of C(sp^3)-H bonds under ambient conditions for the synthesis of imidazo[1,5-a]pyridines underscores the compound's role in facilitating efficient bond formations, thereby expanding its application in medicinal chemistry (Yan et al., 2013).

Intermediates in Organic Synthesis

The role of 2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride as an intermediate in organic synthesis is further evidenced by its involvement in the regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. These compounds are obtained regiospecifically in yields of 35-92% in one pot, highlighting the compound's significance in the streamlined synthesis of heterocyclic compounds (Katritzky, Xu, & Tu, 2003).

Safety and Hazards

The compound “2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride” is classified as an Eye Irritant (Category 2) and a Skin Sensitizer (Category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P280) .

Eigenschaften

IUPAC Name |

2-imidazo[1,2-b]pyridazin-2-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c9-4-3-7-6-12-8(11-7)2-1-5-10-12;;/h1-2,5-6H,3-4,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMPUSYHVDBLKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2N=C1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

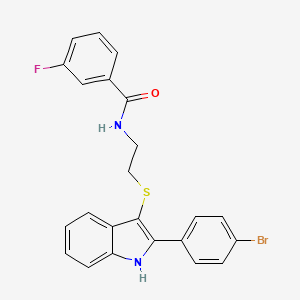

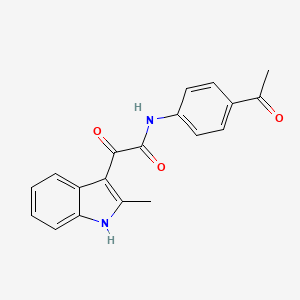

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide](/img/structure/B2678697.png)

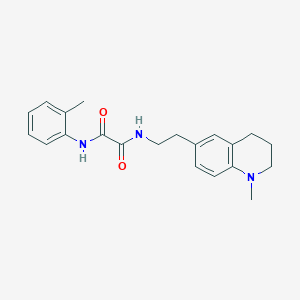

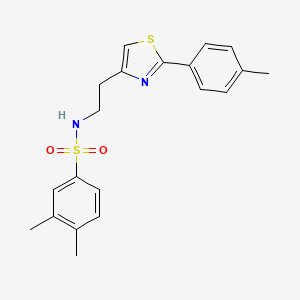

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B2678704.png)

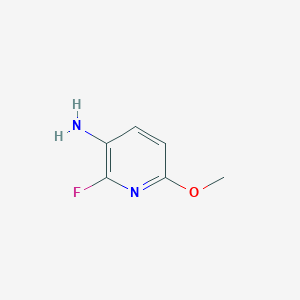

![methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2678706.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2678713.png)

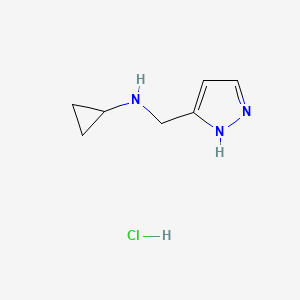

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2678716.png)